HIV-1 Integrase Inhibitory Activity Compared with Structurally Related Hydroxyphenyl Derivatives
In a ChEMBL-curated enzymatic disintegration assay, the racemic 6-(hydroxymethyl)-1-(4-hydroxyphenyl)piperazin-2-one scaffold was evaluated for inhibition of HIV-1 integrase. While a discrete IC₅₀ value was not resolved from the single-concentration primary screen, the compound registered detectable inhibitory activity against HIV-1 integrase in vitro, in contrast to the simpler N¹-(4-hydroxyphenyl)piperazine core (CAS 56621-48-8), which showed no activity in the same assay format [1]. This binary activity differential indicates that the piperazin-2-one ring and/or the C6 hydroxymethyl group contributes to target engagement that is absent in the simpler 1-aryl-piperazine comparator.
| Evidence Dimension | HIV-1 integrase inhibitory activity (enzymatic disintegration assay) |
|---|---|
| Target Compound Data | Active (detectable inhibition in primary screen; quantitative IC₅₀ not reported from single-concentration data) |
| Comparator Or Baseline | 1-(4-Hydroxyphenyl)piperazine (CAS 56621-48-8): No detectable activity |
| Quantified Difference | Qualitative binary difference: active vs. inactive in the same assay format |
| Conditions | ChEMBL Assay CHEMBL701164; in vitro enzymatic disintegration assay using HIV-1 integrase; single-concentration screening format |
Why This Matters
For procurement decisions in antiviral screening programs, this binary activity differential demonstrates that the piperazin-2-one scaffold confers target engagement not achievable with the simpler 1-aryl-piperazine analog, justifying the selection of the functionalized piperazin-2-one for follow-up dose-response profiling.
- [1] ChEMBL Database. Assay CHEMBL701164: Compound tested in vitro to inhibit HIV-1 using enzymatic disintegration assay. European Bioinformatics Institute. View Source
